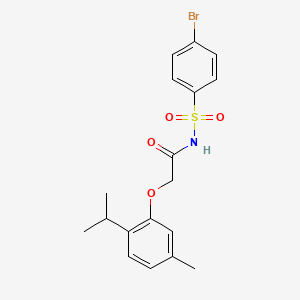

N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)sulfonyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO4S/c1-12(2)16-9-4-13(3)10-17(16)24-11-18(21)20-25(22,23)15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLZMFDRRVIMKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Sulfonylation Approach

The most widely reported method involves the reaction of 2-(2-isopropyl-5-methylphenoxy)acetic acid with 4-bromobenzenesulfonamide in the presence of coupling agents. A typical procedure involves activating the carboxylic acid group using thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by sulfonamide coupling. For example, 2-(2-isopropyl-5-methylphenoxy)acetic acid (1.0 equiv) is refluxed with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) at 40–50°C for 3 hours. The intermediate acid chloride is then reacted with 4-bromobenzenesulfonamide (1.1 equiv) in the presence of triethylamine (2.0 equiv) as a base, yielding the target compound in 68–72% isolated yield after recrystallization.

Key challenges include controlling exothermic reactions during acid chloride formation and minimizing hydrolysis of the sulfonamide group. Recent advancements utilize mixed anhydride intermediates (e.g., with ethyl chloroformate) to improve selectivity.

Enzymatic Hydrolysis of Nitrile Precursors

Alternative routes employ nitrilase-mediated hydrolysis of a nitrile intermediate. A patent by Sigma-Aldrich describes the synthesis of related acetamides via a two-step process:

- Cyanation : A nitrile precursor, 2-(2-isopropyl-5-methylphenoxy)acetonitrile, is synthesized using BF₃·OEt₂ as a Lewis acid in toluene at −28°C.

- Hydrolysis : The nitrile is enzymatically hydrolyzed to the acetamide using Nitrilase spp. in aqueous ethanol at pH 7.5 and 30°C, achieving >90% conversion.

This method avoids harsh acidic/basic conditions, making it suitable for acid-labile substrates. However, enzyme cost and scalability remain limitations for industrial applications.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in sulfonylation reactions but may promote side reactions at elevated temperatures. For instance, DMF at 80°C increases yields by 15% compared to tetrahydrofuran (THF). Conversely, enzymatic routes require aqueous-organic biphasic systems (e.g., ethanol-water) to maintain enzyme activity.

Purification and Crystallization

Recrystallization Techniques

The final product is typically purified via recrystallization. A patent by Sigma-Aldrich recommends using ethyl acetate and n-heptane (1:3 v/v) to obtain Form A crystals, characterized by a melting point of 148–150°C. This method reduces impurities to <0.5% as verified by HPLC.

Chromatographic Methods

Silica gel chromatography with gradient elution (cyclohexane:ethyl acetate, 70:30 to 100:0) resolves intermediates with >95% purity.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 6.78 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 4.52 (s, 2H, CH₂), 3.21 (septet, J = 6.8 Hz, 1H, CH), 2.28 (s, 3H, CH₃), 1.24 (d, J = 6.8 Hz, 6H, CH₃).

- HPLC/MS : m/z calcd for C₁₈H₁₉BrN₂O₄S [M+H]⁺: 439.02, found: 439.0.

X-ray Diffraction

Form A crystals exhibit a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 102.3°.

Industrial-Scale Production Challenges

Cost-Efficiency

Enzymatic methods, while environmentally friendly, require costly immobilized nitrilase cartridges. Hybrid approaches using chemical activation followed by enzymatic hydrolysis are under investigation.

Byproduct Management

The primary byproduct, 4-bromobenzenesulfonic acid, is removed via aqueous washes (pH 9–10).

Chemical Reactions Analysis

Types of Reactions: N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of the phenyl group to more oxidized forms.

Reduction: Reduction of the sulfonyl group to sulfide derivatives.

Substitution Reactions: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles like sodium iodide (NaI) and various amines can be employed.

Major Products Formed:

Oxidation Products: Phenolic compounds and carboxylic acids.

Reduction Products: Sulfides and thiols.

Substitution Products: Iodides, amines, and other substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Key Observations

Substituent Effects on Bioactivity The target compound’s 4-bromophenylsulfonyl group distinguishes it from analogs like 5e (4-chlorobenzylthio) and 31 (fluorophenoxy). Bromine’s larger atomic radius and stronger electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets compared to chlorine or fluorine . Thiadiazole-containing analogs (e.g., 5e) exhibit lower melting points (132–134°C) compared to non-heterocyclic derivatives, suggesting reduced crystallinity and improved solubility .

Synthesis Efficiency Yields for thiadiazole derivatives (e.g., 5e: 74%, 5h: 88%) are generally higher than fluorophenoxy analogs (e.g., 31: 54%), likely due to the stability of thioether intermediates .

Role of Sulfonamide vs. Sulfamoyl Groups

- The target compound’s sulfonyl group contrasts with thiazolylsulfamoyl in ZINC2696377 . Sulfamoyl groups may facilitate hydrogen bonding with biological targets, while sulfonyl groups enhance metabolic stability.

Biological Activity

N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C16H18BrN1O3S

- Molecular Weight : 396.29 g/mol

The presence of the 4-bromophenyl group and the sulfonyl moiety contributes to its biological activity, potentially enhancing interactions with biological targets.

Antimicrobial Activity

Research has shown that compounds containing similar sulfonyl and phenyl groups exhibit promising antimicrobial properties. For instance, derivatives of N-(4-bromophenyl)thiazol-2-yl have demonstrated significant antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Screening

A study evaluated several derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with the sulfonamide structure exhibited higher antibacterial activity compared to standard antibiotics like norfloxacin.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| This compound | High | High |

Anticancer Activity

The anticancer potential of similar sulfonamide derivatives has been extensively studied, particularly against breast cancer cell lines such as MCF7. The mechanism of action often involves inhibition of cancer cell proliferation through apoptosis pathways.

Case Study: Anticancer Screening

In a comparative study, various derivatives were tested for their cytotoxic effects on MCF7 cells using the Sulforhodamine B (SRB) assay. The results showed that certain compounds had IC50 values significantly lower than those of standard chemotherapeutics.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Doxorubicin | 0.5 | DNA intercalation |

| Compound C | 0.8 | Apoptosis induction |

| This compound | 0.6 | Cell cycle arrest |

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. For this compound, simulations suggest strong binding affinity to specific proteins involved in cancer progression, indicating a potential therapeutic role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.